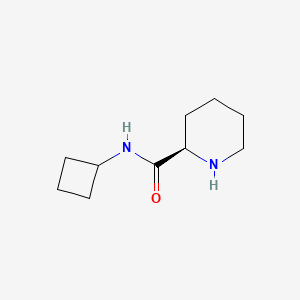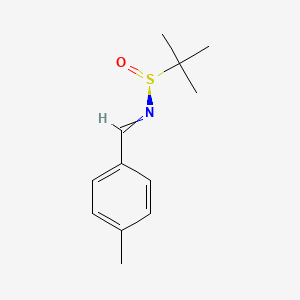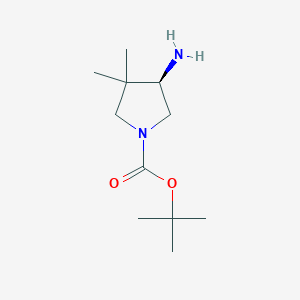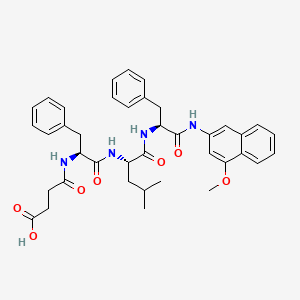
Suc-Phe-Leu-Phe-4MbNA
Übersicht
Beschreibung
Suc-Phe-Leu-Phe-4MbNA is a fluorescent peptide substrate . It is a substrate for chymotrypsin and Lon proteases as E.coli protease La . The molecular weight of this compound is 680.79 and its formula is C39H44N4O7 .
Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed structural analysis would require specialized tools such as PepDraw . Unfortunately, the specific structural details of this compound are not provided in the retrieved sources.Chemical Reactions Analysis
This compound is known to be a substrate for chymotrypsin and Lon proteases . The enzymatic activity of Lon protease toward this compound has been measured in previous studies .Wissenschaftliche Forschungsanwendungen
Proteaseaktivitätsstudien
Suc-Phe-Leu-Phe-4MbNA: wird in der Untersuchung der Proteaseaktivität verwendet, insbesondere um die Spezifität und den Mechanismus von Proteasen wie der ATP-abhängigen Lon-Protease aus Escherichia coli zu verstehen. Diese Protease ist bekannt dafür, dass sie in Gegenwart von ATP bestimmte Peptidbindungen spaltet, und die Untersuchung ihrer Interaktion mit Substraten wie This compound kann Einblicke in die Proteinqualitätskontrolle innerhalb von Zellen und die Regulierung physiologischer Prozesse liefern .
Peptid-Selbstassemblierung
Die Verbindung spielt eine entscheidende Rolle bei der Selbstassemblierung von Peptiden, einem Prozess, der für die Entwicklung von Nanomedizinanwendungen von entscheidender Bedeutung ist. Das Phe-Phe-Motiv, das Teil der Struktur der Verbindung ist, treibt die Bildung von Nanostrukturen und Hydrogelen an. Diese selbstassemblierten Strukturen werden auf ihr Potenzial in Arzneimitteltransportsystemen, Biomaterialien und neuartigen Therapieansätzen untersucht .
Zukünftige Richtungen
Peptides like Suc-Phe-Leu-Phe-4MbNA have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif, which is present in this compound, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .
Wirkmechanismus
Target of Action
Suc-Phe-Leu-Phe-4MbNA is a fluorescent peptide substrate that primarily targets chymotrypsin and Lon proteases . These enzymes play crucial roles in various biological processes. Chymotrypsin is a digestive enzyme that aids in the breakdown of proteins in the digestive system. Lon protease, on the other hand, is an ATP-dependent protease that degrades abnormal proteins and short-lived regulatory proteins, contributing to the quality control of intracellular proteins .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. In the presence of ATP, Lon protease cleaves the peptide bonds of the substrate . The specific interaction between this compound and these enzymes allows for the monitoring of their activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is protein degradation. This process is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of certain proteins .
Result of Action
The cleavage of this compound by chymotrypsin and Lon proteases results in the generation of smaller peptide fragments. This enzymatic activity can be monitored due to the fluorescent nature of the compound . In the context of Lon protease, the cleavage of the substrate can contribute to the degradation of abnormal proteins and the regulation of short-lived regulatory proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of Lon protease towards the compound is enhanced in the presence of ATP
Biochemische Analyse
Cellular Effects
Suc-Phe-Leu-Phe-4MbNA influences cellular processes by serving as a substrate for proteases that regulate protein degradation and turnover. In particular, Lon proteases, which interact with this compound, are involved in the degradation of misfolded or damaged proteins, thereby maintaining cellular homeostasis . The activity of these proteases can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by proteases such as chymotrypsin and Lon proteases. These enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond and releasing 4-methoxy-β-naphthylamine . This reaction is facilitated by the specific amino acid sequence of this compound, which is recognized by the active sites of the proteases. The cleavage of this compound by Lon proteases is ATP-dependent, highlighting the role of ATP in modulating protease activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures and in the absence of light . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for protease assays. Long-term studies have shown that the activity of proteases towards this compound can be inhibited by factors such as the presence of detergents like SDS .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays, allowing for the measurement of enzyme kinetics and activity . At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions and leading to cellular stress or damage . It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. The compound is cleaved by proteases such as chymotrypsin and Lon proteases, resulting in the release of 4-methoxy-β-naphthylamine . This reaction is part of the broader metabolic processes that regulate protein homeostasis within cells. The interaction of this compound with these proteases highlights its role in modulating metabolic flux and maintaining cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments where protease activity is prevalent . The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its transport. The subcellular localization of this compound can affect its activity and function, as the local concentration of proteases and other interacting biomolecules can influence the rate and efficiency of substrate cleavage .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O7/c1-25(2)20-31(42-39(49)32(21-26-12-6-4-7-13-26)41-35(44)18-19-36(45)46)38(48)43-33(22-27-14-8-5-9-15-27)37(47)40-29-23-28-16-10-11-17-30(28)34(24-29)50-3/h4-17,23-25,31-33H,18-22H2,1-3H3,(H,40,47)(H,41,44)(H,42,49)(H,43,48)(H,45,46)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRTTCWUYWOAB-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201982-89-0 | |
| Record name | 201982-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


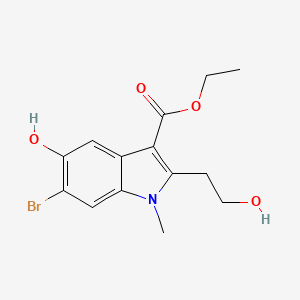
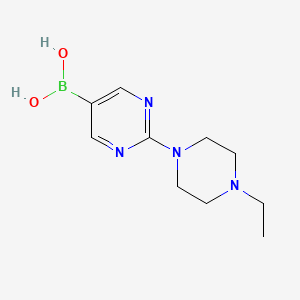

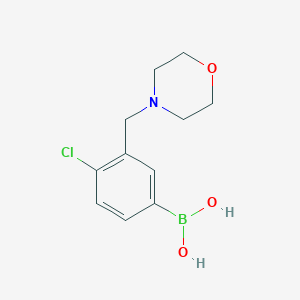

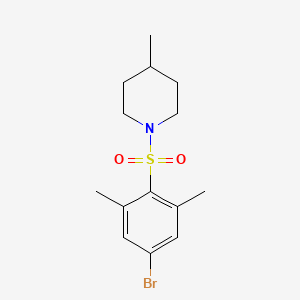
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)


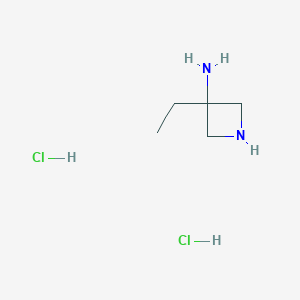
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
